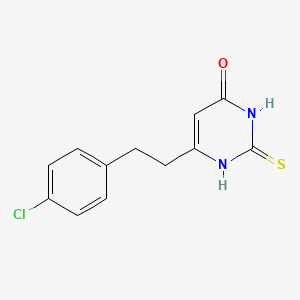

6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Beschreibung

6-(4-Chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 2-thioxo group and a 4-chlorophenethyl substituent at position 4. Its structure combines a pyrimidinone core with a lipophilic 4-chlorophenethyl chain, which may enhance membrane permeability and target binding compared to simpler analogs.

Eigenschaften

IUPAC Name |

6-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c13-9-4-1-8(2-5-9)3-6-10-7-11(16)15-12(17)14-10/h1-2,4-5,7H,3,6H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOBLNGGJAPVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=O)NC(=S)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-(4-Chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C12H11ClN2OS

- Molecular Weight : 266.75 g/mol

- CAS Number : 2097979-45-6

- Purity : Minimum 95% .

Antimicrobial Activity

Research indicates that derivatives of thioxo-pyrimidinones exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways.

Anticancer Properties

Several studies have explored the anticancer potential of thioxo-pyrimidinones. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate apoptotic pathways suggests it may act as a promising lead in anticancer drug development.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its inhibitory action on dihydrofolate reductase (DHFR) has been noted, which is critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further investigation in cancer therapy.

Case Studies

The biological activity of this compound can be attributed to its structural features that allow interaction with biological targets:

- Binding Affinity : The presence of the thioxo group enhances binding affinity to target enzymes.

- Electrophilic Nature : The compound's electrophilic characteristics allow it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition.

- Cell Membrane Permeability : The chlorophenethyl group increases lipophilicity, facilitating cellular uptake.

Wissenschaftliche Forschungsanwendungen

The compound 6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a member of the dihydropyrimidinone family, which has garnered attention for its diverse applications in medicinal chemistry, particularly in the fields of anti-cancer and anti-inflammatory research. This article delves into its scientific research applications, supported by comprehensive data and case studies.

Anti-Cancer Activity

Research has indicated that derivatives of dihydropyrimidinones exhibit significant anti-cancer properties. The presence of the thioxo group in This compound enhances its ability to inhibit tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: In Vivo Anti-Inflammatory Effects

In animal models, administration of This compound resulted in a significant reduction in inflammatory markers and symptoms associated with arthritis. This was attributed to its inhibitory effects on pro-inflammatory cytokines .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The thioxo group is believed to play a role in enhancing its activity against bacterial strains.

Case Study: Efficacy Against Resistant Strains

In vitro tests showed that This compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .

Data Table: Summary of Biological Activities

| Activity Type | Model/Methodology | Key Findings |

|---|---|---|

| Anti-Cancer | Cell proliferation assays | Induced apoptosis in cancer cell lines |

| Anti-Inflammatory | Animal models (arthritis) | Reduced inflammatory markers |

| Antimicrobial | In vitro susceptibility tests | Effective against multi-drug resistant bacteria |

Analyse Chemischer Reaktionen

Reactivity of the Thioxo Group

The thioxo (-S-) moiety participates in:

-

Oxidation : Forms sulfonyl derivatives under mild oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH) .

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., benzyl chloride) to form S-alkylated products .

Example Reaction :

Functionalization at the NH Groups

The NH protons (positions 1 and 3) undergo:

-

Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives .

-

Arylation : Catalyzed by diaryliodonium salts (e.g., diphenyliodonium triflate) under basic conditions to yield N-aryl derivatives .

Table : Representative N-Arylation Results

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 4-Aryl-6-methyl-pyrimidin-2(1H)-one | Diphenyliodonium triflate | 65 |

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions:

-

Acid Hydrolysis : Cleaves the dihydropyrimidinone ring to form β-keto amides .

-

Base-Mediated Rearrangement : Converts the thioxo group to a carbonyl, yielding pyrimidine derivatives .

Spectroscopic Characterization

-

<sup>1</sup>H NMR : Peaks at δ 11.66 (NH), 7.48–7.52 (Ar-H), and 3.80 (OCH<sub>3</sub> in methoxy derivatives) .

-

IR : Bands at 2205 cm<sup>−1</sup> (C≡N), 1629 cm<sup>−1</sup> (C=O), and 906 cm<sup>−1</sup> (C-Cl) .

-

LCMS : [M + Na]<sup>+</sup> at m/z 286.7 (C<sub>11</sub>H<sub>6</sub>ClN<sub>3</sub>OS) .

Stability and Catalytic Recycling

The ionic liquid catalyst DIPEAc is recyclable for up to 5 cycles with minimal yield loss :

| Cycle | Yield (%) |

|---|---|

| 1 | 94 |

| 5 | 78 |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

Key Observations :

- Antimicrobial activity is more pronounced in metal complexes (e.g., Au(III) in 6-methyl derivatives) than in standalone ligands .

- Amino-substituted derivatives (e.g., 6-(p-tolylamino)) show antitubercular effects, indicating that substituent polarity influences microbial target engagement .

Vorbereitungsmethoden

Preparation Methods Analysis

Biginelli-Type Multicomponent Reaction Using Trichloroacetic Acid Catalyst

One of the most efficient and widely used methods for synthesizing 3,4-dihydropyrimidin-2(1H)-thiones, including derivatives like 6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is the Biginelli reaction . This involves a one-pot, three-component condensation of an aldehyde, alkyl acetoacetate, and thiourea.

- Catalyst: Trichloroacetic acid (TCA) has been reported as a convenient, cheap, and efficient catalyst for this reaction.

- Conditions: Reaction is carried out at 70°C under solvent-free conditions.

- Procedure: Equimolar amounts of aldehyde (bearing the 4-chlorophenethyl group), alkyl acetoacetate, and thiourea are mixed with 20 mol% TCA and stirred until completion.

- Work-up: Upon completion, the reaction mixture solidifies; ethanol is added to dissolve the product, and the catalyst is recovered by filtration. The product crystallizes upon concentration.

- Advantages: High yields, short reaction times, environmentally friendly solvent-free conditions, and simple work-up without chromatographic purification.

- Scope: The method tolerates a wide variety of aldehydes, including acid-sensitive ones, which suggests applicability to 4-chlorophenethyl aldehyde derivatives.

Table 1: Summary of Biginelli Reaction Parameters for 3,4-Dihydropyrimidin-2(1H)-Thiones

| Parameter | Details |

|---|---|

| Catalyst | Trichloroacetic acid (20 mol%) |

| Temperature | 70°C |

| Solvent | Solvent-free |

| Reaction Time | Variable (typically short) |

| Starting Materials | Aldehyde, alkyl acetoacetate, thiourea |

| Product Isolation | Crystallization after ethanol addition |

| Yield | High (typically >80%) |

This method is directly applicable to the preparation of this compound by using 4-chlorophenethyl aldehyde as the aldehyde component.

Alkylation and Subsequent Thionation Routes

Another synthetic strategy involves:

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Biginelli Reaction with TCA | One-pot, solvent-free, 70°C, 20 mol% TCA | High yield, simple, environmentally friendly | Requires suitable aldehyde precursor |

| Twin Screw Extrusion | Solvent and catalyst-free, mechanochemical | Green, scalable, no waste | Requires specialized equipment |

| Alkylation + Thionation | Stepwise alkylation followed by Lawesson’s reagent | Flexible, allows late-stage modification | Multi-step, longer synthesis time |

Detailed Research Findings

- Trichloroacetic acid catalysis provides a robust and mild synthetic route with high selectivity and yield for 3,4-dihydropyrimidin-2(1H)-thiones, including those with bulky or sensitive substituents such as 4-chlorophenethyl groups.

- Mechanochemical synthesis by twin screw extrusion offers a solvent- and catalyst-free alternative that aligns with green chemistry principles, producing comparable purity and yields.

- Post-synthesis modifications via alkylation and thionation enable structural diversification, useful for medicinal chemistry applications, though with increased synthetic complexity.

- Spectroscopic characterization (1H NMR, FTIR) confirms the structure and purity of synthesized compounds in all methods.

- The choice of synthetic route depends on available resources, scale, and desired purity.

Q & A

Q. What are the optimal synthetic routes for 6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

- Methodological Answer : The core 2-thioxo-pyrimidin-4(1H)-one scaffold can be synthesized via cyclocondensation of thiourea with ethyl cyanoacetate in ethanol under basic conditions (e.g., sodium ethoxide) . For the 4-chlorophenethyl substituent, alkylation or nucleophilic substitution reactions are typically employed. For example, reacting 6-amino-2-thioxo-pyrimidinone with 4-chlorophenethyl halides in polar aprotic solvents (e.g., DMF) under reflux conditions can introduce the substituent . Purification via silica gel chromatography (1–3% MeOH in CH₂Cl₂) is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, HRMS) be utilized to characterize this compound?

- Methodological Answer :

- ¹H NMR : Confirm the presence of the thioxo group (no proton signal) and aromatic protons from the 4-chlorophenethyl moiety (δ 7.2–7.4 ppm, doublets). The dihydropyrimidinone ring protons typically appear as singlet(s) near δ 5.5–6.5 ppm .

- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak [M+H]⁺. For C₁₂H₁₁ClN₂OS, the exact mass is 282.0234 g/mol. Isotopic patterns (e.g., chlorine’s M+2 peak) aid in structural confirmation .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Store the compound in a desiccator at room temperature, protected from light and moisture. Stability studies indicate that 2-thioxo-pyrimidinones are prone to oxidation; thus, argon or nitrogen atmospheres are recommended during synthesis. Avoid prolonged exposure to acidic/basic conditions to prevent ring-opening reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize enzyme inhibition (e.g., DNA ligase IV)?

- Methodological Answer :

- Core Modifications : Replace the 4-chlorophenethyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric and electronic effects on target binding .

- Side Chain Variations : Introduce heterocyclic or alkyl spacers to the phenethyl group to enhance hydrophobic interactions .

- Biological Assays : Use CRISPR-Cas9-edited cell lines (e.g., DNA ligase IV-deficient cells) to evaluate inhibition via comet assays or γ-H2AX foci quantification .

Q. What strategies mitigate metabolic instability due to oxidative desulfurization?

- Methodological Answer :

- Structural Blocking : Replace the thioxo group with selenoxo or methylene groups to reduce susceptibility to flavin-containing monooxygenases (FMOs) .

- Isotope Labeling : Use ³⁵S-labeled compound to track desulfurization in microsomal assays (rat/dog liver microsomes) .

- Prodrug Design : Mask the thioxo group with acetyl or glycosyl moieties, which are cleaved in target tissues .

Q. How can fluorescence tagging be applied to track cellular uptake and localization?

- Methodological Answer : Synthesize a coumarin-conjugated derivative by reacting the 6-position with 3-coumarin carbonyl chloride in THF under basic conditions. Validate tagging efficiency via HPLC and fluorescence microscopy (excitation/emission: 405/460 nm). Use confocal imaging to localize the compound in subcellular compartments (e.g., nucleus for DNA-targeted activity) .

Q. What computational methods support the prediction of binding modes with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with DNA ligase IV (PDB ID: 3WUM). Focus on hydrogen bonding with the thioxo group and π-π stacking with the chlorophenyl ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.